Synthetic Efficiency via Direct Aldehyde Functional Handle
The presence of a 5-formyl group in the target compound provides a direct and efficient synthetic route, bypassing a problematic cryogenic carbonylation step. When the simpler analog N-(6-chloropyridazin-3-yl)pivalamide is used as a starting material, a subsequent carbonylation step must be performed under cryogenic continuous flow conditions to introduce the carbon at the 5-position. This process, while an improvement over batch mode, still only achieves an isolated yield of ~60% [1]. Starting from the 5-formyl compound for a specific transformation could hypothetically achieve a near-quantitative yield for that single step, representing a significant potential improvement in overall synthetic efficiency for the correct application. This is a class-level inference based on common functional group interconversion efficiency.
| Evidence Dimension | Isolated yield for introducing a C1 unit at the 5-position |
|---|---|
| Target Compound Data | N/A (This compound is a downstream product of such a step, but a direct comparison requires a specific transformation using the aldehyde). The advantage is the absence of this yield-limiting step. |
| Comparator Or Baseline | The 5-unsubstituted analog, N-(6-chloropyridazin-3-yl)pivalamide, requires a carbonylation step to achieve 5-substitution, with a reported isolated yield of ~60% in a cryogenic CSTR process [1]. |
| Quantified Difference | The target compound eliminates this ~60% yield step for syntheses requiring the 5-carbon unit, representing a >40% yield advantage for that specific transformation. |
| Conditions | Cryogenic continuous flow carbonylation vs. a direct functionalization of an aldehyde, as described in the synthesis of LY3509754 [1]. |
Why This Matters
For procuring an intermediate, bypassing a complex and yield-limiting cryogenic step dramatically reduces cost, development time, and process mass intensity in the synthesis of high-value pharmaceutical targets.
- [1] Yang, Q. et al. Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Org. Process Res. Dev. 2025. View Source
